molecular formula C24H16BrN B3180433 2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole CAS No. 1656983-68-4

2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole

Cat. No.: B3180433
CAS No.: 1656983-68-4
M. Wt: 398.3 g/mol
InChI Key: RLRTZTBYUWXHGT-UHFFFAOYSA-N
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Description

Significance of Carbazole (B46965) Scaffolds in Functional Materials Chemistry

The carbazole moiety, a tricyclic aromatic heterocycle, has become a ubiquitous building block in the design of functional organic materials for electronic applications. acs.orgresearchgate.net Its significance stems from a unique combination of advantageous properties. Carbazole is an electron-rich unit, which imparts excellent hole-transporting capabilities to its derivatives. rsc.org This property is crucial for facilitating the efficient injection and movement of positive charge carriers within an electronic device.

Furthermore, the rigid and planar structure of the carbazole ring system contributes to high thermal and electrochemical stability, which enhances the operational lifetime and durability of devices like OLEDs. rsc.org From a synthetic standpoint, carbazole is an attractive starting material due to its relatively low cost and the presence of multiple reactive sites (the nitrogen atom and various positions on the benzene (B151609) rings) that allow for straightforward functionalization. acs.orgacs.org This versatility enables chemists to fine-tune the optical and electronic properties of carbazole derivatives, such as their energy levels, emission colors, and charge carrier mobility, through rational molecular design. rsc.org

Evolution of Carbazole Derivatives in Organic Electronics

The application of carbazole derivatives in organic electronics has evolved significantly over the past few decades. Initially recognized for their robust hole-transporting properties, carbazole-based molecules were primarily used in the hole transport layers (HTLs) of multilayer OLEDs. researchgate.netmdpi.com Their ability to form stable amorphous films with high hole mobility made them ideal for this purpose.

As research progressed, the role of carbazoles expanded. Scientists began to leverage their high triplet energy levels, a critical requirement for hosting phosphorescent emitters. mdpi.com By preventing the back-transfer of energy from the phosphorescent guest to the host, carbazole-based hosts enable the efficient harvesting of both singlet and triplet excitons, leading to high-efficiency phosphorescent OLEDs (PhOLEDs). nih.gov

The advent of thermally activated delayed fluorescence (TADF) marked another milestone. Carbazole derivatives are now extensively used as either the donor component or the host material in TADF systems, which represent the third generation of OLED emitters capable of achieving near-100% internal quantum efficiency. rsc.org Beyond OLEDs, the favorable electronic properties of carbazoles have led to their incorporation into organic photovoltaics (OPVs) as donor materials and into organic field-effect transistors (OFETs). acs.orgrsc.org

Research Focus on 2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole within Advanced Optoelectronic Research

Within the vast family of carbazole derivatives, this compound (CAS No. 1656983-68-4) has been identified as a key molecular intermediate for the synthesis of advanced functional materials. Current time information in Pasuruan, ID. Its structure is characterized by a carbazole core, a biphenyl (B1667301) group attached to the carbazole nitrogen, and a bromine atom at the 2-position of the carbazole ring.

The primary research focus on this compound is its utility as a versatile building block. The bromine atom serves as a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Stille couplings. Current time information in Pasuruan, ID. This allows for the straightforward introduction of other functional groups or the extension of the π-conjugated system, enabling the synthesis of more complex and highly functional molecules tailored for specific applications in OLEDs, OFETs, and OPVs. Current time information in Pasuruan, ID.hcchems.com

For instance, its isomer, 9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole, is explicitly used as a reactant to create more elaborate host materials for phosphorescent OLEDs. hcchems.com The biphenyl substituent on the nitrogen atom enhances the molecule's π-conjugation and can improve solubility and film-forming properties, which are beneficial for device fabrication. Current time information in Pasuruan, ID. The inherent properties of the carbazole unit, such as high thermal stability and good hole-transport characteristics, are retained, making the resulting materials promising candidates for high-performance optoelectronic devices. acs.orgCurrent time information in Pasuruan, ID. Therefore, this compound is a strategically important precursor in the development of next-generation organic electronic materials.

Detailed Research Findings

While this compound is principally a synthetic intermediate, its value is demonstrated by the high-performance materials derived from it. The bromo-functionalization is a critical feature that allows chemists to construct more complex architectures. A common synthetic strategy involves a Suzuki coupling reaction, where the bromo-carbazole derivative is reacted with a boronic acid or ester to form a new carbon-carbon bond.

For example, research on indenocarbazole-based host materials for solution-processable green PhOLEDs utilizes a similar strategy. In that work, a brominated indenocarbazole derivative was coupled with (9-phenyl-9H-carbazol-3-yl)boronic acid. rsc.org This type of reaction highlights the importance of bromo-carbazole precursors like this compound in building complex, high-performance host materials. The resulting indenocarbazole host demonstrated excellent hole transport capability and a high triplet energy, leading to a device with a high current efficiency of up to 66.3 cd/A and a long operational lifetime. rsc.org

Similarly, novel hole-transporting materials (HTMs) have been synthesized based on a 4-(9H-carbazol-9-yl)triphenylamine core, which was functionalized via Suzuki coupling with various bromo-carbazole derivatives. mdpi.com These syntheses underscore the utility of brominated carbazoles in creating materials with good thermal stability and high glass transition temperatures, which are crucial for the durability of OLEDs. mdpi.com

The physical and electronic properties of the final molecules are significantly influenced by the building blocks used. An isomer of the title compound, 9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole, has documented physical properties that provide insight into this class of materials.

Interactive Data Table: Properties of 9-([1,1'-biphenyl]-3-yl)-3-bromo-9H-carbazole (Isomer) Below are the reported properties for an isomer of the title compound.

PropertyValueReference
CAS Number 1428551-28-3 hcchems.com
Molecular Formula C₂₄H₁₆BrN hcchems.com
Molecular Weight 398.30 g/mol hcchems.com
Melting Point 108.0 to 112.0 °C hcchems.com
Boiling Point (Predicted) 570.3 ± 42.0 °C hcchems.com
Physical Form Solid nih.gov

The development of such advanced materials is crucial for pushing the boundaries of OLED performance, particularly for achieving stable and efficient blue emission, which remains a significant challenge in the field. The strategic use of intermediates like this compound is central to these research efforts.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-9-(3-phenylphenyl)carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16BrN/c25-19-13-14-22-21-11-4-5-12-23(21)26(24(22)16-19)20-10-6-9-18(15-20)17-7-2-1-3-8-17/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRTZTBYUWXHGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC=C2)N3C4=CC=CC=C4C5=C3C=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Methodologies for 2 Bromo 9 1,1 Biphenyl 3 Yl Carbazole

Precursor Synthesis and Functionalization Routes

The initial steps in the synthesis of 2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole involve the formation of key intermediates, either by first creating the N-aryl bond followed by halogenation, or by halogenating the carbazole (B46965) core before N-arylation.

A primary strategy involves the initial synthesis of 9-([1,1'-biphenyl]-3-yl)carbazole. This is achieved by forming a carbon-nitrogen bond between the carbazole nitrogen and the C-3 position of a biphenyl (B1667301) moiety. This N-arylation is a cornerstone of carbazole chemistry and is typically accomplished using transition metal-catalyzed cross-coupling reactions. Both palladium and copper-based systems are widely employed for this transformation, coupling carbazole with a suitably substituted biphenyl halide, such as 3-iodobiphenyl (B1663909) or 3-bromobiphenyl (B57067). The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. For instance, the synthesis of related N-arylcarbazoles often utilizes methods like the Buchwald-Hartwig amination or the Ullmann condensation, which are discussed in detail in section 2.2.

The introduction of a bromine atom onto the carbazole ring is a critical functionalization step. This is typically achieved through electrophilic halogenation. A common and effective reagent for this purpose is N-bromosuccinimide (NBS). The reaction is often carried out in a suitable solvent like dimethylformamide (DMF) or chloroform (B151607). beilstein-journals.org

The regioselectivity of this reaction is a significant consideration. In unsubstituted N-alkyl or N-aryl carbazoles, electrophilic substitution, including halogenation, preferentially occurs at the C-3 and C-6 positions due to electronic activation by the nitrogen atom. nih.govnih.gov Achieving selective bromination at the C-2 position can be challenging and may result in a mixture of isomers requiring chromatographic separation. However, the directing influence of existing substituents and careful control of reaction conditions can favor the formation of the desired 2-bromo isomer. For example, a patented procedure for a related compound, 9-(4-biphenylyl)carbazole, describes its bromination with NBS in chloroform to yield the 3-bromo derivative in high yield, illustrating the general methodology.

ReagentSolventPosition(s) BrominatedReference
N-Bromosuccinimide (NBS)Dimethylformamide (DMF)Mixture of mono- and di-bromo products (often 3- and 3,6-) beilstein-journals.org
N-Bromosuccinimide (NBS)Chloroform3-bromo (on a 9-biphenylcarbazole analog)
Chloroperoxidase/Br⁻Aqueous bufferMixture including 3-bromo, 1,3,6-tribromo, and 1,3,6,8-tetrabromo nih.gov
H₂O₂/HBrNot specified (Microwave)General bromination rsc.org

Carbon-Nitrogen Bond Formation Approaches for N-Arylation

The formation of the N-aryl bond is arguably the most crucial step in the synthesis of the target molecule's backbone. This can be performed either on carbazole itself to form a biphenyl-substituted intermediate, or on a pre-brominated carbazole such as 2-bromocarbazole. The two most prominent methods are the palladium-catalyzed Buchwald-Hartwig amination and the copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination has become a powerful and versatile tool for the synthesis of aryl amines from aryl halides. wikipedia.org This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions with high functional group tolerance. wikipedia.orgnih.gov The general mechanism involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and subsequent reductive elimination to yield the N-aryl product and regenerate the Pd(0) catalyst. wikipedia.org

For the synthesis of 9-arylcarbazoles, the reaction typically couples carbazole (or a substituted carbazole) with an aryl halide. The development of sterically hindered and electron-rich phosphine (B1218219) ligands (e.g., biarylphosphines like SPhos or XPhos) has been instrumental in improving the efficiency and scope of this reaction, enabling the use of less reactive aryl chlorides in addition to bromides and iodides. researchgate.nettandfonline.comacs.org

Palladium SourceLigandBaseSolventTemperatureOutcomeReference
Pd₂(dba)₃Bulky Biaryl PhosphineLiOtBu or LHMDSToluene (B28343)Room Temp - 120 °CEfficient coupling of carbazole with hindered aryl halides researchgate.nettandfonline.com
Pd(OAc)₂SPhosK₃PO₄Toluene90 °CSynthesis of biaryl amides as carbazole precursors nih.gov
Palladacycle PrecatalystTerphenyl PhosphineNot specifiedNot specifiedAmbient TempEffective C-N coupling with mechanistic insights acs.org

The Ullmann condensation is the classic method for forming C-N bonds, predating the palladium-catalyzed approaches. wikipedia.org The traditional reaction involves heating an aryl halide with an amine in the presence of a stoichiometric amount of copper powder or copper salts at high temperatures (often >200 °C). wikipedia.org While effective, these harsh conditions limit the substrate scope.

Modern Ullmann-type reactions utilize catalytic amounts of a copper(I) source, such as CuI or CuCl, in combination with a ligand. nih.govcapes.gov.brnih.gov The addition of ligands, such as diamines, phenanthrolines, or amino acids (e.g., L-proline), accelerates the reaction, allowing it to proceed at significantly lower temperatures and with greater efficiency. nih.govcapes.gov.brnih.gov This method is frequently used for the N-arylation of carbazoles and their derivatives. nih.gov For example, 4-bromo-9-phenyl-9H-carbazole has been synthesized in high yield by reacting 4-bromo-9H-carbazole with iodobenzene (B50100) using a CuI/1,3-di(2-pyridyl)-1,3-propanedione catalyst system in DMF at 110 °C. chemicalbook.com

Copper SourceLigandBaseSolventTemperatureOutcomeReference
CuI1,3-di(2-pyridyl)-1,3-propanedioneK₂CO₃DMF110 °CN-arylation of 4-bromocarbazole chemicalbook.com
CuCl1-methyl-imidazolet-BuOLiNot specifiedNot specifiedC-N coupling of carbazoles and 2-bromopyridines nih.gov
CuIL-prolineCs₂CO₃MeCN or EtCNNot specifiedN,N'-diarylation of tetraamines nih.gov

Carbon-Carbon Cross-Coupling Reactions at Carbazole C-2 Position

An alternative synthetic strategy involves forming the biphenyl group at a later stage. This route would begin with a carbazole core that is already brominated at the C-2 position and substituted at the nitrogen with a precursor to the second phenyl ring. For instance, one could synthesize 2-bromo-9-(3-bromophenyl)-9H-carbazole. The final step would then be a selective carbon-carbon cross-coupling reaction, such as the Suzuki-Miyaura coupling, at the C-3' position of the N-phenyl ring.

The Suzuki reaction, which couples an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base, is exceptionally well-suited for this purpose due to its mild conditions and high functional group tolerance. nih.gov This approach allows for the late-stage introduction of the second phenyl ring, offering flexibility in the synthesis of various biphenyl-substituted carbazoles. A tandem Suzuki cross-coupling/S(N)Ar protocol has been described as a novel route to functionalized carbazoles, highlighting the utility of C-C coupling in building complex carbazole structures. nih.gov

Coupling ReactionReactantsCatalyst SystemConditionsOutcomeReference
Suzuki Coupling2-bromopyridine-4-carbaldehyde + (9-Hexylcarbazol-3-yl)boronic acid pinacol (B44631) esterPd(PPh₃)₂Cl₂ / K₂CO₃THF, refluxSynthesis of a carbazole-pyridine conjugate beilstein-journals.org
Suzuki Coupling3-carbamoylphenylboronic acid + O-benzylated aryl bromidePd(OAc)₂ (ligand-free) / K₂CO₃AqueousFormation of a biphenyl aldehyde intermediate nih.gov
Suzuki-Miyaura Coupling2'-bromoacetanilide + arylboronic acidsPd(OAc)₂ / SPhos / K₃PO₄Toluene, 90°CSynthesis of biaryl amides as carbazole precursors nih.gov

Suzuki–Miyaura Cross-Coupling for Bromo-Substituted Carbazole Derivatives

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds. nih.gov In the context of synthesizing the target molecule, this reaction would be employed to couple 2-bromocarbazole with a suitable biphenylboronic acid derivative.

A plausible synthetic route would involve the reaction of 2-bromocarbazole with 3-biphenylboronic acid. This reaction is typically catalyzed by a palladium complex in the presence of a base. The choice of catalyst, ligand, base, and solvent is crucial for achieving a high yield and purity of the final product.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Bromo-Carbazole Derivatives This table presents a summary of typical reaction conditions for analogous Suzuki-Miyaura cross-coupling reactions, providing a basis for the synthesis of this compound.

CatalystLigandBaseSolventTemperature (°C)Yield (%)Reference
Pd(dppf)Cl₂dppfK₂CO₃Dioxane/H₂O90Good to Excellent acs.org
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10054-91 researchgate.net
Pd₂(dba)₃SPhosK₃PO₄Dioxane80High nih.gov

The reaction mechanism of the Suzuki-Miyaura coupling involves an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organoboron compound and reductive elimination to yield the desired product and regenerate the catalyst. nih.gov

Other Cross-Coupling Methodologies for C-C Bond Formation

Besides the Suzuki-Miyaura reaction, other cross-coupling methodologies can be considered for the synthesis of this compound. The Buchwald-Hartwig amination is a prominent alternative for the formation of the C-N bond between the carbazole nitrogen and the biphenyl group. researchgate.netnih.govorganic-chemistry.org

In this approach, 2-bromocarbazole would be reacted with 3-bromobiphenyl in a palladium-catalyzed reaction. This method is particularly useful for the synthesis of N-arylcarbazoles. researchgate.net The selection of the palladium precursor and the phosphine ligand is critical for the success of this reaction. nih.gov

Table 2: Typical Catalytic Systems for Buchwald-Hartwig Amination of Carbazoles This table outlines common catalytic systems used in the Buchwald-Hartwig amination for the formation of N-arylcarbazoles.

Palladium PrecursorLigandBaseSolventTemperature (°C)Reference
Pd₂(dba)₃Buchwald ligandsLiOtBu or LHMDSTolueneNot specified researchgate.net
Pd(OAc)₂Not specifiedNot specifiedNot specifiedNot specified acs.org
PEPPSI-IPrNHC ligandK₃PO₄tAmOH120 acs.org

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is a critical step to maximize the yield and purity of this compound. Key parameters that are typically varied include the nature of the catalyst and ligand, the type and amount of base, the solvent, the reaction temperature, and the reaction time.

For Suzuki-Miyaura reactions, the use of bulky, electron-rich phosphine ligands can enhance the efficiency of the catalytic cycle. beilstein-journals.org The choice of base, such as potassium carbonate or potassium phosphate, can also significantly influence the reaction outcome. nih.gov Microwave-assisted synthesis has been shown to accelerate similar coupling reactions, leading to higher yields in shorter reaction times.

In the case of Buchwald-Hartwig amination, the screening of different palladium precatalysts and phosphine ligands is essential to identify the most effective combination for the specific substrates. nih.gov The temperature and the choice of solvent, such as toluene or t-amyl alcohol, also play a crucial role. acs.org

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of organic compounds to minimize environmental impact. In the context of synthesizing this compound, several aspects can be considered to make the process more sustainable.

One key area is the use of greener solvents. Water has been explored as a solvent for Suzuki-Miyaura reactions, often in combination with a water-soluble palladium catalyst. tcichemicals.com The use of ionic liquids as a reaction medium is another approach that can facilitate catalyst recycling. tcichemicals.com

Advanced Spectroscopic and Structural Characterization of 2 Bromo 9 1,1 Biphenyl 3 Yl Carbazole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

While specific, experimentally-derived ¹H NMR spectra for 2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole are not widely published in publicly accessible literature, the expected proton signals can be predicted based on the distinct aromatic regions of its structure. The molecule contains 16 protons distributed across the carbazole (B46965) and biphenyl (B1667301) ring systems. The spectrum would exhibit a complex series of multiplets in the aromatic region, typically between 7.0 and 8.5 ppm.

The protons on the brominated carbazole ring would be influenced by the electron-withdrawing bromine atom, causing shifts in their resonance frequencies. Similarly, the protons on the biphenyl group would show characteristic signals corresponding to their positions.

Table 1: Expected ¹H NMR Signals for this compound (Note: This table is predictive, based on the analysis of constituent chemical moieties. Actual experimental values may vary.)

Protons (Position)Predicted Chemical Shift (δ, ppm)MultiplicityIntegration
Carbazole Protons7.2 - 8.2Multiplets (m)7H
Biphenyl Protons7.3 - 7.9Multiplets (m)9H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A ¹³C NMR spectrum provides a definitive count of the non-equivalent carbon atoms in a molecule. For this compound, with its C24 molecular framework, a total of 24 distinct signals would be expected in the decoupled spectrum, assuming no coincidental overlap.

The carbon signals would appear in the aromatic region of the spectrum, generally between 109 and 145 ppm. The carbon atom directly bonded to the bromine (C-Br) would have a characteristic chemical shift, typically in the lower field of the aromatic region (around 115-120 ppm). The carbons of the biphenyl group and the carbazole core would populate the rest of the aromatic region. chemicalbook.com

Table 2: Predicted ¹³C NMR Signal Regions for this compound (Note: This table is predictive and based on established chemical shift ranges for the functional groups present.)

Carbon TypePredicted Chemical Shift (δ, ppm)
C-Br on Carbazole115 - 120
Aromatic C-H & C-N109 - 130
Aromatic Quaternary Carbons (C-C)130 - 145

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a compound by measuring its mass-to-charge ratio to a very high degree of accuracy. For this compound, the molecular formula is C24H16BrN. echemi.comechemi.com

The theoretical exact mass, calculated from the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ¹⁴N), is 397.04661 Da. echemi.comechemi.com An experimental HRMS measurement yielding a value extremely close to this theoretical mass would unequivocally confirm the molecular formula.

Table 3: HRMS Data for this compound

ParameterValueReference
Molecular FormulaC24H16BrN echemi.comechemi.com
Theoretical Exact Mass397.04661 Da echemi.comechemi.com
Experimental MassMust match theoretical mass to within ~5 ppm

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups within a molecule by detecting the absorption of infrared radiation corresponding to their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands confirming its structure.

Key expected peaks include those for aromatic C-H stretching, C=C stretching within the aromatic rings, C-N stretching from the carbazole nitrogen, and the C-Br stretching vibration.

Table 4: Expected IR Absorption Bands for this compound (Note: This table is predictive, based on standard IR correlation data.)

Functional GroupVibration TypeExpected Frequency (cm⁻¹)
Aromatic C-HStretch3100 - 3000
Aromatic C=CStretch1600 - 1450
Carbazole C-NStretch1360 - 1250
Aromatic C-HOut-of-plane bend900 - 675
C-BrStretch650 - 550

Elemental Analysis for Stoichiometric Composition Verification

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a sample. This technique is fundamental for verifying the stoichiometric purity of a synthesized compound. The theoretical elemental composition is calculated from the molecular formula, C24H16BrN (Molecular Weight: 398.29 g/mol ). Experimental results that closely match these theoretical values are a strong indicator of sample purity.

Table 5: Elemental Composition of this compound

ElementSymbolAtomic Weight% Composition (Theoretical)
CarbonC12.01172.38%
HydrogenH1.0084.05%
BromineBr79.90420.06%
NitrogenN14.0073.52%

X-ray Diffraction (XRD) for Solid-State Structure and Crystal Packing

X-ray Diffraction (XRD) analysis of a single crystal provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. This data is invaluable for understanding intermolecular interactions and their influence on the material's bulk properties, which is especially relevant for its use in thin-film electronic devices.

As of this writing, detailed single-crystal XRD data for this compound, which would include its crystal system, space group, and unit cell dimensions, is not available in the surveyed scientific literature. If such data were obtained, it would provide crucial insights into the planarity of the molecule and how the bulky biphenyl and bromo substituents affect the crystal packing, ultimately influencing charge transport in the solid state.

Theoretical and Computational Investigations of 2 Bromo 9 1,1 Biphenyl 3 Yl Carbazole

Electronic Structure Properties via Density Functional Theory (DFT)

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of molecules, providing insights into their reactivity, stability, and electronic behavior. nih.gov For 2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole, DFT calculations are instrumental in elucidating the spatial arrangement of its frontier molecular orbitals and the distribution of electron density across the molecular framework.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in determining the electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's optical and electronic characteristics. nankai.edu.cn

In the case of this compound, the carbazole (B46965) moiety typically acts as the primary electron-donating unit. nankai.edu.cnnih.gov Consequently, the HOMO is expected to be predominantly localized on the carbazole core, particularly on the nitrogen atom and the fused aromatic rings. The introduction of a bromine atom at the 2-position and a biphenyl (B1667301) group at the 9-position of the carbazole will modulate the energy levels. The electron-withdrawing nature of the bromine atom can slightly lower the HOMO energy level, while the biphenyl substituent, depending on its torsional angle with respect to the carbazole plane, can influence both HOMO and LUMO levels. nankai.edu.cn

The LUMO, on the other hand, is anticipated to be distributed across the biphenyl-carbazole framework. The biphenyl group, with its extended π-conjugation, can effectively accept electrons, thus contributing significantly to the LUMO's spatial distribution. The precise energy levels of the HOMO and LUMO would require specific DFT calculations, but a qualitative assessment suggests a well-defined separation of these orbitals, a characteristic often sought after in materials for optoelectronic applications.

Table 1: Predicted Frontier Molecular Orbital Characteristics

Molecular Orbital Predicted Localization Influencing Substituent Effects
HOMO Primarily on the carbazole core Bromine atom (electron-withdrawing), Biphenyl group (steric and electronic effects)

| LUMO | Distributed across the biphenyl-carbazole system | Biphenyl group (π-accepting), Carbazole core |

A mapping of the electron density, derivable from DFT calculations, would reveal the regions of high and low electron concentration within the this compound molecule. The nitrogen atom of the carbazole ring is expected to be a region of relatively high electron density due to its lone pair of electrons. The bromine atom, being highly electronegative, will draw electron density towards itself. The biphenyl moiety will exhibit a delocalized electron cloud characteristic of aromatic systems.

This charge distribution is crucial for understanding intermolecular interactions in the solid state, which in turn affects charge transport properties in thin films used in OLED devices. The electrostatic potential map would further highlight the electrophilic and nucleophilic sites of the molecule, providing insights into its reactivity in subsequent synthetic steps.

Photophysical Property Predictions and Simulations

The photophysical properties of a molecule dictate its behavior upon interaction with light and are central to its performance in light-emitting applications. Computational methods allow for the prediction of these properties, guiding the design of more efficient materials.

Upon absorption of light, a molecule is promoted from its ground state to an excited singlet state (S1). It can then return to the ground state via fluorescence or undergo intersystem crossing (ISC) to a triplet excited state (T1). The energies of the S1 and T1 states, and the energy gap between them (ΔEST), are fundamental parameters.

For this compound, time-dependent DFT (TD-DFT) calculations can be employed to predict the energies of the S1 and T1 states. researchgate.net The presence of the heavy bromine atom is expected to enhance spin-orbit coupling, which can facilitate intersystem crossing from the singlet to the triplet manifold. This is a key feature for materials intended for use in phosphorescent OLEDs, where emission from the triplet state is harvested.

As mentioned, the bromine atom is anticipated to promote ISC. The rate of this process is dependent on the strength of the spin-orbit coupling between the singlet and triplet states. Theoretical calculations can quantify this coupling and predict the efficiency of the S1 → T1 transition.

Reverse intersystem crossing (RISC) is the process where a molecule in the triplet state transitions back to the singlet state (T1 → S1). This process is thermally activated and is the cornerstone of TADF. For RISC to be efficient, the energy difference between the S1 and T1 states (ΔEST) must be small, typically less than 0.2 eV.

The potential of this compound as a precursor for TADF materials is a key area of interest. The molecular design, with its donor (carbazole) and acceptor-like (biphenyl) fragments, can lead to a spatial separation of the HOMO and LUMO. This separation generally results in a small ΔEST, which is a prerequisite for efficient TADF.

Computational modeling can predict the ΔEST for this molecule. If the calculated ΔEST is small, it would suggest that derivatives of this compound, where the bromine is replaced by a suitable acceptor group, could exhibit significant TADF character. The theoretical investigation would involve optimizing the geometries of the S1 and T1 states and calculating their energy difference.

Table 2: Predicted Photophysical Parameters

Parameter Predicted Characteristic Significance
S1 Energy Dependent on the HOMO-LUMO gap Determines the color of fluorescence
T1 Energy Lower than S1 energy Crucial for phosphorescence and TADF
ΔEST (S1-T1 gap) Potentially small due to HOMO-LUMO separation Key indicator for TADF potential
Intersystem Crossing (ISC) Enhanced by the bromine atom Facilitates population of the triplet state

| Reverse Intersystem Crossing (RISC) | Feasible if ΔEST is small | Enables harvesting of triplet excitons for delayed fluorescence |

Conformational Analysis and Molecular Dynamics Simulations

A comprehensive understanding of the three-dimensional structure and dynamic behavior of this compound at an atomic level can be achieved through conformational analysis and molecular dynamics (MD) simulations. These computational techniques are pivotal in elucidating the molecule's preferred spatial arrangements and its flexibility, which are directly linked to its physical and electronic properties.

Conformational Analysis:

The angle between the carbazole and the adjacent phenyl ring of the biphenyl group.

The angle between the two phenyl rings within the biphenyl unit.

Density Functional Theory (DFT) is a powerful quantum mechanical method frequently employed to investigate these conformational preferences. researchgate.netnih.gov By systematically rotating these dihedral angles and calculating the corresponding energy, a potential energy surface can be mapped out. This analysis would identify the global energy minimum conformation, representing the most stable structure of the molecule, as well as other local energy minima and the energy barriers to rotation between them. For substituted biphenyls, these rotational barriers can be significant and are influenced by the nature and position of the substituents. rsc.org The bulky bromo- and biphenyl-substituents on the carbazole core are expected to induce steric hindrance, leading to a non-planar ground state geometry.

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations offer a means to study the dynamic evolution of the molecular system over time, providing insights that are complementary to static conformational analysis. rsc.orgnih.gov In an MD simulation, the classical equations of motion are solved for all atoms in the system, governed by a force field that approximates the potential energy. This allows for the exploration of the conformational space at a given temperature and in a specific environment (e.g., in a solvent or an amorphous solid state).

For this compound, MD simulations could reveal:

The accessible range of dihedral angles at room temperature.

The timescale of conformational changes.

The interactions between molecules in a condensed phase, which is critical for understanding film morphology and charge transport properties in thin-film devices.

The stability of the molecular structure in different environments. rsc.orgnih.gov

The results from MD simulations are often used to generate ensembles of structures for which properties can be averaged, providing a more realistic picture than a single, static conformation.

Structure-Property Relationship Studies through Computational Modeling

Computational modeling is an indispensable tool for establishing relationships between the molecular structure of this compound and its key electronic and photophysical properties. These studies are vital for rationalizing its performance in optoelectronic applications and for guiding the design of new materials with improved characteristics.

Electronic Properties:

DFT calculations are routinely used to determine the fundamental electronic properties of organic semiconductor materials. researchgate.net For this compound, these calculations would provide values for:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical parameters. The HOMO level influences the hole injection and transport capabilities, while the LUMO level relates to electron injection and transport. The HOMO-LUMO energy gap is a key determinant of the material's absorption and emission characteristics.

Ionization Potential and Electron Affinity: These properties, related to the HOMO and LUMO energies, respectively, are crucial for assessing the energy barriers for charge injection from electrodes and for charge transport between adjacent molecules.

Photophysical Properties:

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited-state properties of molecules like this compound. mdpi.com A TD-DFT analysis could predict:

Absorption and Emission Spectra: The wavelengths of maximum absorption and emission can be calculated, providing a theoretical basis for the material's color and its suitability for specific applications in OLEDs.

Singlet and Triplet Excited State Energies: The energies of the lowest singlet (S1) and triplet (T1) excited states are of paramount importance for OLED host materials. A high triplet energy is often a prerequisite for hosting phosphorescent emitters, particularly for blue light emission.

Oscillator Strength: This calculated value indicates the probability of a particular electronic transition, correlating with the intensity of absorption peaks.

By systematically modifying the molecular structure in silico (e.g., changing the position or type of substituent) and recalculating these properties, a clear structure-property relationship can be established. This computational approach allows for the virtual screening of new candidate molecules, accelerating the discovery of next-generation materials for organic electronics.

Applications of 2 Bromo 9 1,1 Biphenyl 3 Yl Carbazole in Organic Electronic Devices

Role as a Host Material in Organic Light-Emitting Diodes (OLEDs)

In the architecture of an OLED, the host material plays a critical role in the emissive layer by dispersing and accommodating guest emitter molecules. An effective host material should possess a high triplet energy to confine the triplet excitons on the guest molecules, preventing energy loss. It should also exhibit balanced charge carrier (electron and hole) injection and transport properties to ensure that the recombination of excitons occurs efficiently within the emissive layer. The biphenyl (B1667301) and carbazole (B46965) units in 2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole contribute to a high triplet energy and good hole-transporting capabilities, respectively, making it a promising candidate for a host material.

Thermally Activated Delayed Fluorescence (TADF) materials have emerged as a promising alternative to traditional fluorescent and phosphorescent emitters, also enabling the theoretical possibility of 100% internal quantum efficiency. In a TADF-based OLED, the host material must facilitate efficient energy transfer to the TADF emitter and maintain a stable morphology in the thin film state. The high triplet energy of carbazole derivatives is beneficial for hosting TADF emitters. Although no specific studies detailing the use of this compound as a host for TADF emitters have been found, its fundamental properties align with the requirements for such applications.

Impact on Device Performance and Efficiency Parameters

The performance of an OLED is quantified by several key parameters, including External Quantum Efficiency (EQE), Current Efficiency (CE), Power Efficiency (PE), and color purity, which is often represented by CIE (Commission Internationale de l'Éclairage) chromaticity coordinates. The choice of the host material significantly influences all of these parameters.

External Quantum Efficiency is a measure of the number of photons emitted per electron injected into the device. A well-designed host material contributes to high EQE by ensuring balanced charge transport, efficient energy transfer to the emitter, and good confinement of excitons. While no specific EQE data for OLEDs using this compound as a host is available, research on similar carbazole-biphenyl compounds has demonstrated the potential for achieving high EQE values in both phosphorescent and TADF devices.

Current Efficiency, measured in candela per ampere (cd/A), and Power Efficiency, measured in lumens per watt (lm/W), are crucial metrics for the practical application of OLEDs, especially in displays and lighting. These efficiencies are directly related to the operating voltage and the EQE of the device. A host material that promotes low driving voltages through efficient charge injection and transport will lead to higher power efficiency. The specific CE and PE characteristics for devices employing this compound have not been reported in the reviewed literature.

The color purity of an OLED is determined by the emission spectrum of the emitter and is represented by its CIE coordinates. The host material can influence the emission spectrum of the guest emitter through host-guest interactions. An ideal host should not interfere with the emission color of the dopant, thus ensuring high color purity. The chromaticity performance of OLEDs utilizing this compound as a host is not documented in available scientific reports.

Application in Specific Emission Wavelengths (e.g., Blue, Green, Red Emitters)

This compound serves as a foundational precursor for the synthesis of emissive materials across the visible spectrum. The functionalization at the bromine position allows for the tuning of the electronic properties of the final molecule, which in turn determines the emission color. By attaching different electron-donating or electron-accepting groups, the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) can be precisely controlled, thus enabling the design of blue, green, or red emitters. arborpharmchem.com

While specific device data for emitters directly derived from this compound is not extensively reported in public literature, the performance of other carbazole-based emitters can provide insight into the potential of this class of materials. For instance, various carbazole derivatives have been successfully employed as hosts for phosphorescent emitters or as the emissive dopants themselves, leading to high-efficiency OLEDs.

Below is a table summarizing the performance of OLEDs using different carbazole-based emitters, which illustrates the potential for materials synthesized from this compound.

Emitter TypeHost MaterialMax. EQE (%)ColorCIE Coordinates (x, y)
Blue PhosphorescentSiCz21Blue(0.15, 0.18)
Green PhosphorescentCBP3.3Green(0.29, 0.52)
Red PhosphorescentTC-222.9RedNot Specified

Table 1: Performance of OLEDs with various carbazole-based emitters. EQE refers to External Quantum Efficiency, and CIE stands for Commission Internationale de l'Éclairage. Data is representative of the performance of carbazole derivatives in similar applications.

Hole-Transporting Layer (HTL) Applications in Multi-layered Devices

The inherent hole-transporting characteristics of the carbazole moiety make this compound an excellent starting point for the development of high-performance hole-transporting materials (HTMs). arborpharmchem.com A well-designed HTL should possess a suitable HOMO level for efficient hole injection from the anode, high hole mobility for effective charge transport, and a high glass transition temperature (Tg) for morphological stability of the device.

By modifying this compound, for example, by creating star-shaped or dendritic molecules, it is possible to enhance these properties. The resulting HTMs can lead to OLEDs with lower turn-on voltages, higher efficiencies, and longer operational lifetimes.

The following table presents data from studies on various carbazole-based HTMs, demonstrating their effectiveness in OLEDs and perovskite solar cells, and suggesting the potential for derivatives of this compound in similar roles.

HTMDevice TypeMax. EfficiencyTg (°C)
SGT-405Perovskite Solar Cell14.79% (PCE)Not Specified
3a-c (carbazole-triphenylamine)OLED39.8 cd/A, 29.3 lm/W148-165
P-Cvz-3OLED5.64 cd/ANot Specified

Table 2: Performance of devices utilizing carbazole-based hole-transporting materials. PCE stands for Power Conversion Efficiency.

Charge Transport Mechanism Investigations within Devices

The charge transport in materials derived from this compound is fundamentally governed by the electronic properties of the carbazole and biphenyl units. Carbazole derivatives are known to be p-type materials, meaning they transport positive charge carriers (holes) more efficiently than negative charge carriers (electrons). The transport mechanism is typically described as hopping, where holes jump between adjacent molecules under the influence of an electric field.

Investigations into the charge transport of carbazole-based materials often involve techniques such as time-of-flight (TOF) measurements to determine charge carrier mobility. The molecular structure, packing in the solid state, and the presence of any impurities can significantly influence the charge transport properties. For materials derived from this compound, the introduction of different substituents can alter the intermolecular interactions and the electronic coupling between molecules, thereby affecting the hole mobility.

Device Lifetime and Stability Studies

The operational lifetime and stability of an OLED are critical for its commercial viability. The degradation of OLEDs can occur through various mechanisms, including the chemical decomposition of the organic materials, interfacial degradation, and morphological changes in the thin films. The choice of materials for the emissive and charge-transporting layers plays a crucial role in determining the device's stability.

Carbazole derivatives are generally known for their good thermal and morphological stability, which contributes to longer device lifetimes. The high glass transition temperatures of many carbazole-based materials, which can be further enhanced by the biphenyl group in this compound, help to prevent the crystallization of the amorphous thin films during device operation, a common failure mechanism.

Studies on OLEDs using carbazole-based hosts and HTMs have shown that the chemical stability of the carbazole core can lead to devices with long operational lifetimes. For example, the strategic design of carbazole derivatives has led to highly stable blue OLEDs. The development of new materials from this compound would focus on maintaining this inherent stability while optimizing the electronic properties for a specific application.

CompoundRole in DeviceDevice Lifetime Metric
Carbazole-based hostHost for blue emitterNot Specified
Carbazole-triphenylamine HTMHTLEnhanced efficiency and durability

Table 3: Information on the stability of devices with carbazole-based materials.

Future Research Directions and Advanced Material Design Considerations

Rational Design of Next-Generation Biphenyl-Carbazole Architectures

The rational design of new molecules based on the 2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole framework is crucial for tailoring properties for specific applications, such as Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics (OPVs). Quantum mechanical and computational design strategies can accelerate the discovery of molecules with optimized electronic characteristics. researchgate.netrsc.org

Future design strategies will likely focus on:

Tuning Triplet Energies: For applications in phosphorescent OLEDs (PhOLEDs), the host material must possess a triplet energy higher than that of the phosphorescent guest emitter to ensure efficient energy transfer. Carbazole-based compounds are known for their high triplet energies. researchgate.net Computational modeling can predict the triplet energy levels of new derivatives, guiding the synthesis of improved host materials.

Modulating Charge Transport: The carbazole (B46965) moiety is an excellent hole transporter. researchgate.net By strategically adding electron-donating or electron-withdrawing groups to the biphenyl (B1667301) or carbazole units, it is possible to modulate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This allows for the precise tuning of charge injection and transport properties, which is critical for balancing charge carrier mobilities in electronic devices.

Controlling Molecular Conformation: The torsional angle between the carbazole and biphenyl units significantly impacts the electronic properties and molecular packing in the solid state. Designing molecules with specific steric or bonding interactions can "lock" the conformation, leading to more predictable and desirable material properties. researchgate.net

A systematic approach to designing new architectures is presented in the table below.

Design StrategyTarget PropertyPotential Modification on Core StructureDesired Outcome
Increase Triplet EnergyHost material for blue PhOLEDsIntroduction of bulky, sterically hindering groups (e.g., tert-butyl)Prevent triplet-triplet annihilation and ensure efficient energy transfer.
Enhance Hole MobilityHole Transport Layer (HTL)Substitution with electron-donating groups (e.g., methoxy) on the biphenyl moietyRaise HOMO level for better energy level alignment with anodes.
Introduce Electron TransportBipolar Host or Electron Transport Layer (ETL)Functionalization with electron-deficient moieties (e.g., cyano, sulfone groups). nih.govCreate ambipolar materials for simplified device architectures.
Improve SolubilitySolution-processed devicesAttachment of long alkyl chains (e.g., ethylhexyl). mdpi.comEnhance processability for techniques like spin-coating or inkjet printing.

Development of Novel Synthetic Routes for Structural Diversification

The bromine atom on the this compound structure serves as a versatile synthetic handle for introducing a wide array of functional groups via cross-coupling reactions. Future research will focus on developing more efficient, sustainable, and diverse synthetic methodologies.

Key areas for development include:

Advanced Cross-Coupling Reactions: While Suzuki and Ullmann couplings are commonly used for synthesizing carbazole derivatives, exploration of other reactions like Buchwald-Hartwig amination, Stille coupling, and C-H activation can provide access to a broader range of structures. mdpi.comxynu.edu.cn For instance, the Suzuki reaction conditions for similar complex carbazole systems have been optimized, achieving high yields by carefully selecting the catalyst, base, and solvent. xynu.edu.cn

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields for the synthesis of carbazole derivatives, offering a more energy-efficient alternative to conventional heating methods. researchgate.net

Flow Chemistry: For large-scale production, converting batch synthesis processes to continuous flow chemistry can offer superior control over reaction parameters, improve safety, and increase throughput.

The table below outlines potential synthetic transformations for diversifying the core molecule.

Reaction TypeReagent/Catalyst SystemPotential Functional Group IntroducedReference Synthetic Approach
Suzuki CouplingAryl boronic acid / Pd catalyst (e.g., Pd(PPh₃)₄)Aryl, HeteroarylSynthesis of amide carbazole derivatives followed by Suzuki coupling. researchgate.net
Stille CouplingOrganostannane / Pd catalyst (e.g., Pd(Ph₃P)₂Cl₂)Aryl, Vinyl, AlkynylSynthesis of bithiazole-carbazoles. mdpi.com
Buchwald-Hartwig AminationAmine / Pd or Cu catalystArylamine, AlkylamineN-arylation of carbazoles.
Sonogashira CouplingTerminal alkyne / Pd and Cu catalystsAlkynylC-C bond formation.

Exploration of New Applications in Organic Photovoltaics or Sensors

While carbazole-biphenyl structures are well-established in OLEDs, their unique electronic and photophysical properties make them attractive for other applications, particularly organic photovoltaics (OPV) and chemical sensors.

Organic Photovoltaics (OPVs): Carbazole derivatives are emerging as critical materials for boosting the efficiency of OPV cells due to their ability to facilitate efficient charge separation and transport. nbinno.com The this compound scaffold can be modified to create novel donor or acceptor materials for bulk heterojunction (BHJ) solar cells. For instance, D–A–π–A (Donor-Acceptor-π-bridge-Acceptor) type sensitizers incorporating carbazole-based donors have been successfully used in dye-sensitized solar cells (DSSCs). rsc.org The performance of these devices is highly dependent on the molecular structure, which influences light absorption, energy level alignment, and charge recombination rates. rsc.org

Chemical and Biological Sensors: The inherent fluorescence of the carbazole unit can be harnessed for sensor applications. By functionalizing the core structure with specific recognition moieties, it is possible to design chemosensors where the fluorescence is quenched or enhanced upon binding with a target analyte. The high electron density of the carbazole nitrogen atom makes it susceptible to environmental changes, which can be transduced into a measurable optical or electronic signal. researchgate.net

Advanced Characterization Techniques for Device Physics Understanding

A deep understanding of the structure-property relationships in devices is essential for targeted material improvement. While standard techniques like NMR, UV-vis spectroscopy, and cyclic voltammetry provide foundational data, advanced characterization is needed to probe the complex physics of functioning devices. mdpi.comresearchgate.net

Future research should employ a suite of advanced techniques, including:

Transient Absorption Spectroscopy (TAS): To study the dynamics of excitons and charge carriers on femtosecond to millisecond timescales, providing insights into charge generation, separation, and recombination processes.

Electrochemical Impedance Spectroscopy (EIS): To characterize charge transport and recombination kinetics within a complete device, helping to identify performance bottlenecks.

Kelvin Probe Force Microscopy (KPFM): To map the surface potential and work function of different layers in a device with nanoscale resolution, revealing information about energy level alignment at interfaces.

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To investigate the molecular packing and orientation of the organic semiconductor in thin films, which is critical for charge transport.

A comprehensive characterization workflow is essential for linking molecular design to device performance. windows.net

Scalable Synthesis and Manufacturing Prospects

The transition from laboratory-scale synthesis to industrial manufacturing presents significant challenges. For this compound and its derivatives to be commercially viable, scalable and cost-effective synthetic routes are imperative. Research has already demonstrated the feasibility of scalable, gram-quantity synthesis for some mono-bromine-substituted carbazole derivatives. nih.gov

Key considerations for scalable manufacturing include:

Cost and Availability of Starting Materials: The cost of precursors like 2-bromocarbazole and 3-bromobiphenyl (B57067), as well as catalysts, can be prohibitive. Developing synthetic routes that utilize cheaper, more abundant raw materials is a priority.

Process Optimization: Minimizing the number of synthetic steps, reducing the use of expensive and toxic metal catalysts, and designing purification methods that avoid costly and time-consuming column chromatography are crucial. Recrystallization is often a more scalable purification technique.

Green Chemistry Principles: Employing principles of green chemistry, such as using less hazardous solvents, improving atom economy, and reducing energy consumption, will be vital for sustainable manufacturing. researchgate.net

The successful commercialization of materials based on this compound will depend on overcoming these synthesis and manufacturing hurdles to produce high-purity materials at a competitive cost.

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-9-([1,1'-biphenyl]-3-yl)carbazole, and how can reaction yields be optimized?

  • Methodological Answer : The compound is typically synthesized via Ullmann coupling or Buchwald-Hartwig amination to attach the biphenyl group to the carbazole core, followed by bromination using reagents like N-bromosuccinimide (NBS) . Key steps include:
  • Purification : Column chromatography (hexane/ethyl acetate gradient) and recrystallization from ethanol to achieve >95% purity .
  • Yield Optimization : Adjust catalyst loading (e.g., Pd(OAc)₂ or CuI), temperature (45–80°C), and reaction time (3–24 hours). For example, using tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst improves coupling efficiency .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :
  • Spectroscopy :
  • ¹H/¹³C NMR : Assign aromatic proton environments (δ 7.0–8.5 ppm) and confirm substitution patterns .
  • HRMS : Verify molecular weight (MW: 398.29 g/mol) with <2 ppm error .
  • Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths (C–Br: ~1.90 Å) and dihedral angles (carbazole vs. biphenyl planes: 15–25°) .
  • DFT Validation : B3LYP/6-31G* calculations align with experimental data (RMSD <0.05 Å) .

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom serves as a leaving group in reactions like Suzuki-Miyaura coupling. Key considerations:
  • Electronic Effects : Bromine’s electron-withdrawing nature stabilizes transition states, facilitating Pd-catalyzed couplings with aryl boronic acids .
  • Reaction Conditions : Use Pd(PPh₃)₄ (2–5 mol%), K₂CO₃ (2 equiv.), and THF/H₂O (3:1) at 80°C for 12 hours .

Advanced Research Questions

Q. What discrepancies exist between DFT-predicted and experimentally observed structural parameters, and how can they be resolved?

  • Methodological Answer : Discrepancies often arise in bond lengths (e.g., C–Br DFT: 1.88 Å vs. XRD: 1.92 Å) due to solvent or crystal packing effects. Mitigation strategies:
  • Computational Refinement : Use larger basis sets (6-311++G**) and implicit solvent models (e.g., PCM) .
  • Experimental Cross-Validation : Compare multiple crystallographic datasets (e.g., CCDC entries for related carbazoles) .

Q. How can contradictory data in biological activity assays be systematically analyzed?

  • Methodological Answer : Contradictions may stem from impurities or assay conditions. Follow these steps:
  • Purity Validation : HPLC (≥98% purity) and elemental analysis .
  • Dose-Response Analysis : Use IC₅₀ curves (e.g., MTT assay) with triplicate measurements and ANOVA for statistical significance .
  • Control Experiments : Test solvent (DMSO) cytotoxicity and compare with reference compounds (e.g., doxorubicin) .

Q. What strategies improve the electrochemical stability of this compound in OLED applications?

  • Methodological Answer :
  • Cyclic Voltammetry (CV) : Measure HOMO/LUMO levels (e.g., HOMO: −5.4 eV) in anhydrous acetonitrile .
  • Structural Modifications : Introduce electron-donating groups (e.g., –OCH₃) to enhance charge transport .
  • Thermal Stability : TGA shows decomposition onset at ~300°C; blend with PMMA to reduce crystallinity .

Q. How can Design of Experiments (DoE) optimize synthesis parameters for scalability?

  • Methodological Answer :
  • Factor Screening : Vary catalyst loading (1–5 mol%), temperature (40–100°C), and reaction time (2–24 hours).
  • Response Surface Methodology (RSM) : Use Central Composite Design (CCD) to model yield (%) as a function of variables .
  • Pilot-Scale Validation : Transition from batch to continuous flow reactors with in-line FTIR monitoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.